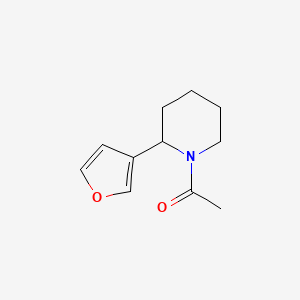

1-(2-(Furan-3-yl)piperidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

1-[2-(furan-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C11H15NO2/c1-9(13)12-6-3-2-4-11(12)10-5-7-14-8-10/h5,7-8,11H,2-4,6H2,1H3 |

InChI Key |

OHYJWUXWJMAPAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Furan 3 Yl Piperidin 1 Yl Ethanone and Structural Analogues

Strategic Approaches to Molecular Construction

The assembly of the target molecule can be approached through a systematic disconnection of its core components: the piperidine (B6355638) ring, the furan (B31954) moiety, and the N-acetyl group. This allows for a modular and flexible synthetic design.

Retrosynthetic Pathways and Key Bond Formations

A retrosynthetic analysis of 1-(2-(furan-3-yl)piperidin-1-yl)ethanone reveals several strategic disconnections. The most straightforward approach involves disconnecting the N-acetyl group, which simplifies the target to 2-(furan-3-yl)piperidine. This intermediate is the central building block, and its synthesis is the primary challenge.

Three key bond disconnections can be considered for the synthesis of the 2-(furan-3-yl)piperidine core:

C-N Bond of the Piperidine Ring: Disconnecting one of the C-N bonds of the piperidine ring leads to a linear amino alcohol or amino halide precursor. Subsequent intramolecular cyclization would then form the six-membered ring.

C-C Bond between the Rings: Disconnecting the bond between the furan and piperidine rings suggests a strategy where a pre-formed piperidine derivative is coupled with a furan synthon, or vice versa. This is a convergent approach.

Aromatic C-H/C-X Bond of a Pyridine (B92270) Precursor: A disconnection that envisions the piperidine ring being formed from a corresponding 2-(furan-3-yl)pyridine (B14123702) precursor via hydrogenation.

These disconnections lead to the key synthons and their corresponding synthetic equivalents, such as 2-(furan-3-yl)pyridine, 1,5-dicarbonyl compounds, or linear amino aldehydes, which serve as starting points for the forward synthesis.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine scaffold is a cornerstone of the synthesis. Several robust cyclization methods are available, with the choice depending on the availability of starting materials and desired substitution patterns. wikipedia.org

Catalytic Hydrogenation of Pyridines: One of the most direct methods involves the reduction of a suitably substituted pyridine. rsc.org The synthesis of a 2-(furan-3-yl)pyridine precursor, followed by catalytic hydrogenation using catalysts like platinum oxide (PtO2), rhodium on carbon (Rh/C), or ruthenium complexes, can yield the desired piperidine ring. rsc.orgresearchgate.netresearchgate.net This method is advantageous due to the commercial availability of many pyridine derivatives.

Intramolecular Reductive Amination: A linear precursor containing both an amine and a carbonyl group (or a precursor to one) can undergo intramolecular cyclization. For instance, a 5-amino-aldehyde or 5-amino-ketone can cyclize to form an intermediate imine or enamine, which is then reduced in situ to afford the piperidine.

Intramolecular Michael Addition (Aza-Michael Reaction): An amine can add to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. This intramolecular conjugate addition is a powerful tool for forming six-membered N-heterocycles.

Ring-Closing Metathesis (RCM): A diene precursor containing a nitrogen atom can be cyclized using Grubbs' or other metathesis catalysts. While highly effective, this method requires the synthesis of a specific diene starting material.

Table 1: Comparison of Piperidine Ring Formation Strategies

| Method | Precursor | Key Reagents/Catalysts | Advantages | Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted Pyridine | PtO₂, Rh/C, Ru complexes, H₂ | Direct, often high-yielding | Requires pyridine precursor, can be sensitive to other functional groups. rsc.org |

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | NaBH₃CN, NaBH(OAc)₃ | Mild conditions, good functional group tolerance | Precursor synthesis can be multi-step. |

| Intramolecular Aza-Michael Addition | Amino-α,β-unsaturated ester/ketone | Base or acid catalysis | Forms C-N bond efficiently | Requires specific unsaturated precursor. acs.org |

| Ring-Closing Metathesis | N-containing Diene | Grubbs' catalyst, Hoveyda-Grubbs catalyst | Excellent for complex systems, high functional group tolerance | Catalyst cost, synthesis of diene precursor. |

Strategies for Incorporating the Furan Moiety

The furan ring can be introduced either by starting with a furan-containing building block or by constructing the furan ring itself during the synthesis.

Using Furan as a Building Block: This is often the more convergent and common approach.

Coupling Reactions: A pre-formed piperidine synthon can be coupled with a furan derivative. For example, a palladium-catalyzed Suzuki-Miyaura coupling between a piperidine boronic acid derivative and 3-bromofuran, or the coupling of 2-bromopiperidine (B1612867) derivative with furan-3-boronic acid, can form the crucial C-C bond. organic-chemistry.org

Nucleophilic Addition: A furanometallic reagent, such as 3-furyllithium or a 3-furyl Grignard reagent, can be added to a suitable piperidine-based electrophile, like an N-acylpyridinium salt, to install the furan ring prior to or during ring formation.

Constructing the Furan Ring (Paal-Knorr Synthesis): The Paal-Knorr synthesis is a classic and reliable method for forming furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org In this context, one could envision a precursor that already contains the piperidine nitrogen and is elaborated into a 1,4-dicarbonyl compound, which then undergoes acid-catalyzed cyclization and dehydration to form the furan ring. researchgate.netuobaghdad.edu.iqyoutube.com While powerful, this approach may be less direct for the target molecule compared to using a furan building block.

Table 2: Strategies for Furan Moiety Incorporation

| Strategy | Method | Key Reagents | Description |

|---|---|---|---|

| Furan as Building Block | Suzuki-Miyaura Coupling | Pd catalyst, base, Furan-3-boronic acid | Cross-coupling of a piperidine halide/triflate with a furan boronic acid (or vice versa). organic-chemistry.org |

| Nucleophilic Addition | 3-Furyllithium, 3-Furyl-MgBr | Addition of a furan organometallic reagent to an electrophilic piperidine precursor. | |

| Furan Ring Construction | Paal-Knorr Synthesis | 1,4-Dicarbonyl precursor, Acid catalyst (e.g., H₂SO₄, TsOH) | Acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. organic-chemistry.org |

Formation of the Ethanone (B97240) Linkage

The final step in many synthetic routes to this compound is the N-acetylation of the 2-(furan-3-yl)piperidine intermediate. This is a standard and typically high-yielding transformation in organic synthesis. nih.gov

The reaction is most commonly achieved by treating the secondary amine with an acetylating agent in the presence of a base.

Acetyl Chloride: This is a highly reactive acetylating agent. The reaction is typically performed in an aprotic solvent with a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. derpharmachemica.com

Acetic Anhydride (B1165640): A slightly less reactive but very effective alternative. It is often used with a base like pyridine or in situ with aqueous sodium bicarbonate.

The choice of conditions depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. For simple substrates like 2-(furan-3-yl)piperidine, either method is generally efficient. rsc.org

Stereoselective Synthesis of Enantiopure Derivatives

Since the C2 position of the piperidine ring is a stereocenter, controlling its absolute configuration is crucial for many applications. Several strategies have been developed for the asymmetric synthesis of 2-substituted piperidines. electronicsandbooks.comresearchgate.net

Asymmetric Synthesis Strategies

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids (e.g., lysine (B10760008) or glutamic acid), to construct the chiral piperidine core. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Chiral Auxiliaries: A chiral auxiliary, such as a derivative of a chiral amine or alcohol, can be temporarily attached to the synthetic intermediate. researchgate.net This auxiliary directs the stereochemical outcome of a key bond-forming reaction, such as a cyclization or an addition reaction. After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones and phenylglycinol-derived auxiliaries are common examples. rsc.org

Asymmetric Catalysis: This is a highly efficient and atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of enantiopure product. nih.gov

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, ruthenium, iridium, or palladium can catalyze enantioselective hydrogenations of pyridine or imine precursors. acs.org

Organocatalysis: Small organic molecules, such as proline and its derivatives, can catalyze asymmetric Mannich or Michael reactions to build the chiral piperidine skeleton.

Kinetic Resolution: A racemic mixture of a piperidine derivative can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted, enantioenriched starting material or the chiral product. rsc.orgdocumentsdelivered.com

Table 3: Overview of Asymmetric Synthesis Strategies

| Strategy | Principle | Common Reagents/Methods | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Pool | Use of naturally occurring chiral starting materials. | Amino acids (lysine), sugars, terpenes. | Predictable absolute stereochemistry. | Limited to the available chiral pool structures. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a reaction. | Evans oxazolidinones, (R)-phenylglycinol. researchgate.net | High diastereoselectivity, reliable. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Chiral metal complexes (Ru-BINAP), organocatalysts (proline). researchgate.net | Highly efficient (low catalyst loading), versatile. | Catalyst development can be challenging and expensive. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral bases (sparteine), enzymatic acylation. rsc.org | Useful for separating existing racemates. | Maximum theoretical yield is 50% for the resolved material. |

Investigation of Diastereoselectivity and Enantioselectivity

The stereochemical complexity of 2-substituted piperidines necessitates precise control over synthetic methodologies to achieve desired diastereomeric and enantiomeric forms. The synthesis of specific stereoisomers of this compound relies on strategies that can effectively govern the three-dimensional arrangement of atoms at the chiral center.

Diastereoselective Approaches: Diastereoselectivity in piperidine synthesis is often addressed during the ring-formation step. For instance, the cyclization of acyclic precursors containing existing stereocenters can proceed with high diastereoselectivity, influenced by steric and electronic factors that favor specific transition states. The use of chiral auxiliaries attached to the nitrogen or another part of the precursor molecule can effectively shield one face of the molecule, directing incoming reagents to the opposite face and thereby controlling the relative stereochemistry of newly formed chiral centers. Subsequent removal of the auxiliary group reveals the desired diastereomer.

Enantioselective Strategies: Achieving high enantioselectivity is a key goal in the synthesis of chiral piperidines for pharmaceutical applications. researchgate.net Several successful strategies have been developed:

Asymmetric Catalysis: The asymmetric hydrogenation of pyridine precursors is a widely studied method for accessing enantioenriched 2-substituted piperidines. researchgate.net This involves using a chiral catalyst, often a transition metal complex with chiral ligands (e.g., Iridium-based catalysts), to deliver hydrogen to one face of the substrate preferentially, resulting in high enantiomeric excess (ee). researchgate.net Similarly, biocatalytic methods, such as using transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral piperidines from prochiral ketones, offering high yields and excellent enantioselectivity (>99.5% ee in some cases). nih.govacs.org

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. researchgate.net The inherent chirality of these starting materials is transferred through a sequence of reactions to establish the stereocenter in the final piperidine product.

Kinetic Resolution: In this method, a racemic mixture of a 2-substituted piperidine or a precursor is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer over the other. researchgate.net This allows for the separation of the faster-reacting enantiomer from the slower-reacting one. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

The choice of strategy depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity.

Multicomponent Reaction Strategies for Related Heterocyclic Systems

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, offer a highly efficient and atom-economical pathway to complex molecules like substituted piperidines. taylorfrancis.comacs.org These strategies are valued for their ability to rapidly build molecular diversity from simple precursors.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that brings together a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide. nih.govmdpi.com By employing a furan-containing aldehyde or amine and a suitable amino-acid derivative, it is possible to construct complex acyclic intermediates that can be subsequently cyclized to form the desired piperidine ring system. researchgate.net The versatility of the Ugi reaction allows for the introduction of various substituents, making it a powerful tool for generating libraries of related compounds.

Aza-Diels-Alder Reaction: This reaction is a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, leading to the formation of six-membered nitrogen heterocycles. wikipedia.orgrsc.org The reaction between an imine (the aza-dienophile) and a suitable diene can directly form a tetrahydropyridine (B1245486) ring, which is a direct precursor to the piperidine core. lookchem.com Subsequent reduction of the double bond and N-acetylation would complete the synthesis. The stereoselectivity of the aza-Diels-Alder reaction can often be controlled through the use of Lewis acid catalysts or chiral auxiliaries. wikipedia.org

Mannich-type Reactions: The Mannich reaction involves the aminoalkylation of a carbon nucleophile via an aldehyde and an amine. rsc.org Cascades involving Mannich and Michael addition steps have been developed as a highly stereoselective method for synthesizing polysubstituted piperidines. researchgate.net These one-pot procedures can generate multiple stereocenters with high control, making them attractive for constructing complex heterocyclic frameworks. researchgate.net

These MCR strategies provide convergent and efficient routes to piperidine scaffolds, minimizing purification steps and waste generation compared to traditional linear synthetic approaches.

Optimization of Reaction Conditions for Synthesis

The efficiency and success of synthesizing this compound depend critically on the optimization of reaction conditions for key transformations, such as the piperidine ring formation and the final N-acetylation step.

Optimization of Piperidine Ring Formation: The construction of the piperidine ring is the core of the synthesis. For methods like reductive amination, which involves the reaction of a dicarbonyl compound with an amine source followed by reduction, several parameters must be carefully controlled. researchgate.netacs.org

| Parameter | Variations & Considerations | Impact on Reaction |

| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd, PtO₂) | NaBH(OAc)₃ is mild and selective for iminium ions. NaBH₃CN is effective but toxic. Catalytic hydrogenation is clean but may require higher pressures and can be sensitive to catalyst poisoning. researchgate.netwhiterose.ac.uk |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF) | Chlorinated solvents are common for borohydride (B1222165) reagents. Alcohols are used for catalytic hydrogenation. Solvent choice affects solubility and reaction rates. |

| pH / Additives | Acetic Acid (AcOH) | Mildly acidic conditions (pH 4-6) are often required to facilitate iminium ion formation without causing side reactions like enamine formation or acid-catalyzed decomposition. |

| Temperature | 0 °C to reflux | Initial imine formation may be done at room temperature or with gentle heating, while the reduction step is often performed at lower temperatures (0 °C to RT) to control selectivity. |

Optimization of N-Acetylation Conditions: The final step, converting the secondary amine of the 2-(furan-3-yl)piperidine precursor to the N-acetyl derivative, is a crucial transformation. Optimization ensures high conversion and minimizes byproducts.

| Parameter | Variations & Considerations | Impact on Reaction |

| Acetylating Agent | Acetic anhydride, Acetyl chloride | Acetic anhydride is common, generating acetic acid as a byproduct. Acetyl chloride is more reactive but produces corrosive HCl, necessitating a robust base. |

| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | A non-nucleophilic base is used to scavenge the acid byproduct (AcOH or HCl), driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform (CHCl₃) | Aprotic, non-reactive solvents are preferred to ensure they do not compete with the amine for the acetylating agent. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exotherm, especially with acetyl chloride, and then allowed to warm to room temperature to ensure complete reaction. |

Systematic optimization of these conditions is essential for developing a robust, scalable, and high-yielding synthesis for the target compound and its analogues.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Functional Group Interconversions

Detailed mechanistic studies concerning the interconversion of functional groups for 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone are not available in published literature. Research into reactions such as the conversion of the furan (B31954) ring to other heterocycles, modification of the piperidine (B6355638) saturation, or transformation of the acetyl carbonyl into other functionalities (e.g., amines, alcohols, or nitriles) specifically for this compound has not been reported.

Investigation of Electrophilic and Nucleophilic Processes on Furan and Piperidine Moieties

There is no specific research investigating the electrophilic and nucleophilic processes on the furan and piperidine moieties of this compound.

Furan Moiety: In general, the furan ring is an electron-rich aromatic system prone to electrophilic substitution. chemicalbook.comnumberanalytics.com The substitution typically occurs at the C2 or C5 positions, as the carbocation intermediate is more stabilized by resonance involving the oxygen atom's lone pairs. chemicalbook.compearson.compearson.com For a 3-substituted furan, such as the one in the title compound, electrophilic attack would be directed to the adjacent C2 and C5 positions, though the precise regioselectivity would be influenced by the steric and electronic effects of the piperidinyl substituent. However, no experimental studies have been published to confirm the outcomes or mechanisms of such reactions on this compound.

Piperidine Moiety: The piperidine ring is a saturated, non-aromatic heterocycle. The lone pair on the nitrogen atom makes it basic and nucleophilic. The N-acetyl group present in the title compound, however, significantly reduces the nucleophilicity and basicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group and resonance delocalization of the lone pair. Nucleophilic substitution reactions directly on the carbon atoms of the saturated piperidine ring are generally not feasible unless an appropriate leaving group is present. Studies detailing nucleophilic attack on or by the piperidine ring of this specific compound are absent from the literature.

Transformations Involving the Acetyl Group

Specific studies on the chemical transformations of the N-acetyl group in this compound are not documented. Generally, N-acetyl groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding secondary amine (2-(Furan-3-yl)piperidine in this case) and acetic acid. This deacetylation is a common protecting group strategy. researchgate.net The carbonyl of the acetyl group could theoretically be a site for nucleophilic addition, but its reactivity is significantly lower than that of a ketone due to the resonance contribution from the nitrogen atom. masterorganicchemistry.com Reduction of the amide carbonyl is also possible using powerful reducing agents like lithium aluminum hydride, which would transform the N-acetyl group into an N-ethyl group. No research has been published detailing these or other transformations specifically for this compound.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT to calculate various molecular properties that offer a deeper understanding of a compound's stability and reactivity.

Geometry Optimization and Conformational Landscapes

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone, which contains a piperidine (B6355638) ring and a rotatable furan (B31954) group, a conformational analysis would be essential. This involves exploring the different spatial arrangements (conformers) of the molecule to identify the most energetically favorable ones. Such an analysis would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles, for instance, the bond connecting the furan and piperidine rings and the acetyl group's orientation. The resulting data would provide crucial information on the molecule's preferred shape and the energy barriers between different conformations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the structural characterization of the compound. For this compound, these calculations would help assign specific vibrational frequencies to the stretching and bending of bonds within the furan and piperidine rings, as well as the acetyl group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different potential values, with red typically indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the furan ring and the acetyl group, suggesting these are sites prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are considered promising candidates for NLO applications. The calculation of β for this compound would involve determining the components of the hyperpolarizability tensor and the total hyperpolarizability value, providing an indication of its potential as an NLO material.

Quantum Theory of Atoms in Molecules (AIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the nature of chemical bonds by examining the topology of the electron density, ρ(r). amercrystalassn.org This methodology partitions a molecule into atomic basins, enabling the quantitative characterization of atomic and bond properties. The analysis centers on critical points in the electron density, where the gradient of ρ(r) is zero. Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. researchgate.net

Several key topological parameters at the BCP are used to classify the nature of the chemical interaction. These include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r) < 0), characteristic of covalent (shared-shell) interactions, or depleted (∇²ρ(r) > 0), which is typical for ionic, hydrogen bonds, and van der Waals (closed-shell) interactions. researchgate.net

The total electron energy density (H(r)) : The sign of H(r) at the BCP can also distinguish between interaction types. A negative H(r) is indicative of a significant sharing of electrons (covalent character), while a positive or near-zero value suggests closed-shell interactions.

For this compound, a hypothetical QTAIM analysis would characterize the various intramolecular bonds. The covalent bonds within the furan and piperidine rings (C-C, C-N, C-O), the N-acetyl group (C=O, C-N, C-C), and the link between the two ring systems would all be identified by the presence of a BCP. The table below presents representative data expected from such an analysis, illustrating how QTAIM can quantify the nature of each bond.

| Bond Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

|---|---|---|---|---|

| C=O (Acetyl) | 0.35 - 0.45 | -0.50 - -0.70 | -0.40 - -0.50 | Polar Covalent |

| C-N (Amide) | 0.25 - 0.30 | -0.60 - -0.80 | -0.25 - -0.30 | Covalent |

| C-C (Piperidine) | 0.22 - 0.26 | -0.50 - -0.65 | -0.20 - -0.25 | Covalent |

| C-O (Furan) | 0.24 - 0.28 | -0.70 - -0.90 | -0.22 - -0.27 | Polar Covalent |

| C=C (Furan) | 0.30 - 0.34 | -0.80 - -1.00 | -0.35 - -0.40 | Covalent |

In Silico Molecular Docking Studies (Methodological Framework)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. The general methodological framework for such a study involves several key steps:

Preparation of the Receptor and Ligand : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand's 3D structure is generated and optimized to find its lowest energy conformation.

Definition of the Binding Site : The active site of the receptor, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through computational prediction algorithms.

Docking Simulation : Using software such as AutoDock, GLIDE, or GOLD, the ligand is placed in the defined binding site. The program then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose.

Scoring and Analysis : The different poses are ranked based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is generally considered the most likely binding mode. This top-ranked pose is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

For a compound like this compound, docking studies could elucidate its potential to bind to various therapeutic targets. The furan and piperidine moieties, along with the acetyl group, provide opportunities for a range of interactions. The following table illustrates the kind of output one might expect from a molecular docking study against a hypothetical protein target.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Number and description of hydrogen bonds formed between the ligand and protein. | 2 (with Ser122, Gln156) |

| Hydrophobic Interactions | Amino acid residues involved in hydrophobic contacts with the ligand. | Trp84, Phe290, Leu343 |

| Interacting Residues | A list of all amino acid residues in the binding pocket that are in close contact with the ligand. | Ser122, Gln156, Trp84, Phe290, Leu343, Tyr347 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, stability, and the dynamics of its interaction with a biological target. When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose.

The typical workflow for an MD simulation study is as follows:

System Setup : The ligand-protein complex is placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to neutralize the system and mimic physiological conditions.

Energy Minimization : The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This equilibration phase allows the system to relax to a stable state.

Production Run : The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

Trajectory Analysis : The resulting trajectory is analyzed to extract various properties. Key parameters include the root-mean-square deviation (RMSD) to assess the stability of the protein and the ligand's position, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions (like hydrogen bonds) over time.

MD simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding site. The table below lists typical parameters analyzed in an MD simulation of a ligand-protein complex.

| Analysis Parameter | Description | Illustrative Finding |

|---|---|---|

| Protein RMSD | Measures the average deviation of the protein's backbone atoms from the initial structure over time. | Stable fluctuation around 1.5 Å, indicating overall protein stability. |

| Ligand RMSD | Measures the deviation of the ligand's atoms from its initial docked pose. | Remains below 2.0 Å, suggesting a stable binding mode. |

| RMSF | Root-mean-square fluctuation of individual residues, highlighting flexible regions. | Higher fluctuations in loop regions, lower in the binding site. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | H-bond with Ser122 shows >80% occupancy, indicating a stable interaction. |

Synthetic Utility and Derivatization Strategies for Advanced Chemical Synthesis

Exploration as a Precursor in Complex Organic Synthesis

The structural arrangement of 1-(2-(furan-3-yl)piperidin-1-yl)ethanone makes it a promising starting material for the synthesis of more complex molecular architectures. The furan (B31954) moiety, a five-membered aromatic heterocycle, is a common motif in numerous natural products and biologically active compounds. Its presence allows for a range of transformations, including electrophilic substitution, cycloaddition reactions, and ring-opening to generate diverse acyclic structures.

The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry. scirp.orgclockss.org The secondary amine within the piperidine ring, acylated to form the ethanone (B97240) derivative, can be deprotected to allow for further functionalization at the nitrogen atom. This opens pathways to introduce a variety of substituents, thereby modulating the compound's physicochemical properties.

The ethanone group itself is a versatile functional handle. It can undergo a wide array of reactions, such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration of the carbon skeleton through aldol (B89426) or similar condensation reactions. The strategic combination of these reactive sites makes this compound a potentially valuable precursor for the synthesis of novel alkaloids, pharmaceutical intermediates, and other complex organic molecules.

Development of Functionalized Derivatives and Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The scaffold of this compound is well-suited for the generation of diverse chemical libraries. By systematically modifying the furan, piperidine, and ethanone moieties, a vast chemical space can be explored.

Table 1: Potential Derivatization Sites and Corresponding Reactions

| Moiety | Position of Derivatization | Potential Reactions | Resulting Functional Groups |

| Furan Ring | C2, C4, C5 | Electrophilic Aromatic Substitution (e.g., halogenation, nitration, Friedel-Crafts), Lithiation followed by electrophilic quench | Halogens, Nitro groups, Acyl groups, Alkyl groups, Carboxylic acids |

| Piperidine Ring | Nitrogen (after deacetylation) | N-alkylation, N-arylation, Acylation, Sulfonylation | Secondary and tertiary amines, Amides, Sulfonamides |

| Ethanone Group | Carbonyl Carbon | Reduction, Reductive amination, Wittig reaction, Grignard addition | Alcohols, Amines, Alkenes, Tertiary alcohols |

| Ethanone Group | α-Carbon | Enolate formation and alkylation, Aldol condensation | α-Substituted ketones, β-Hydroxy ketones |

The development of such libraries allows for the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing the biological activity of a lead compound. The diverse functionalities that can be introduced provide a means to fine-tune properties such as solubility, metabolic stability, and target-binding affinity. nih.gov

Strategies for C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net For this compound, the furan ring presents several C-H bonds that could be targets for such transformations.

The furan core is known to be sensitive to harsh reaction conditions, which can limit the applicability of some classical C-H activation methods. nih.gov However, recent advances in catalysis, particularly with transition metals like palladium, rhodium, and iridium, have enabled the C-H functionalization of furans under milder conditions. nih.gov

Table 2: Potential C-H Functionalization Strategies for the Furan Moiety

| Position on Furan Ring | Type of C-H Functionalization | Potential Catalyst Systems | Potential Coupling Partners |

| C2 | Direct Arylation | Palladium catalysts (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands | Aryl halides, Aryl triflates |

| C5 | Oxidative Coupling | Rhodium(III) catalysts | Alkenes, Alkynes |

| C4 | Directed C-H Activation | Transition metal catalysts with directing groups | Various electrophiles |

These strategies could be employed for the late-stage modification of the molecule, allowing for the rapid introduction of molecular complexity and the synthesis of analogs that would be difficult to access through traditional methods. The regioselectivity of these reactions would be a key aspect to control, potentially influenced by the electronic nature of the furan ring and steric effects from the piperidine substituent.

Application in Chemoinformatics for Structural Exploration

Chemoinformatics plays a crucial role in modern drug discovery and materials science by enabling the analysis and prediction of molecular properties from their structure. The scaffold of this compound and its virtual derivatives can be subjected to various chemoinformatic analyses to explore its potential.

By generating a virtual library of derivatives based on the synthetic strategies outlined above, computational methods can be used to predict a range of properties, including:

Physicochemical properties: such as logP, polar surface area (PSA), and solubility, which are important for drug-likeness.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: to assess the potential pharmacokinetic and safety profiles of the compounds.

Docking studies: to predict the binding affinity and mode of interaction with specific biological targets.

This in silico screening can help to prioritize the synthesis of compounds with the most promising profiles, thereby saving time and resources in the experimental workflow. The structural diversity that can be generated from the this compound core makes it an interesting starting point for such computational and structural exploration endeavors.

Q & A

Q. What are the key synthetic routes for 1-(2-(Furan-3-yl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

Synthesis typically involves alkylation or condensation of piperidine precursors with furan-containing electrophiles. For example, piperidine derivatives can react with furan-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinyl-furan backbone. The ethanone group is introduced via acetylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents . Analytical techniques like NMR and HPLC are critical for verifying intermediate purity .

Q. How does the furan-3-yl substituent affect the compound’s electronic properties and reactivity?

The furan ring’s electron-rich aromatic system enhances nucleophilic reactivity at the oxygen atom, facilitating electrophilic substitutions (e.g., halogenation or nitration). Computational studies (DFT) suggest that the furan’s resonance effects stabilize the piperidine nitrogen’s lone pair, altering pKa and influencing hydrogen-bonding interactions with biological targets. Comparative studies with non-furan analogs (e.g., phenyl or thiophene derivatives) show reduced dipole moments in furan-containing compounds, impacting solubility and crystallinity .

Advanced Research Questions

Q. What strategies can resolve contradictory data in pharmacological studies of this compound?

Contradictions in IC₅₀ values or receptor selectivity often arise from assay variability (e.g., cell-line differences, buffer pH). Cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) is essential. For example, discrepancies in dopamine receptor affinity can be addressed by standardizing membrane preparation protocols and using reference ligands as internal controls . Structural analogs (e.g., fluorinated or methylated derivatives) should be synthesized to isolate the impact of specific substituents on activity .

Q. How can computational modeling guide the optimization of target selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to off-target receptors. For instance, furan’s oxygen may form hydrogen bonds with serine residues in kinase domains, leading to unintended inhibition. Pharmacophore models derived from co-crystal structures (e.g., PDB entries) help identify critical interactions. Free-energy perturbation (FEP) calculations quantify the contribution of individual substituents to binding affinity, enabling rational design of selective analogs .

Q. What methodologies are effective for characterizing metabolic stability in vitro?

Hepatic microsomal assays (human or rodent) with NADPH cofactors are used to measure intrinsic clearance. LC-MS/MS quantifies parent compound depletion over time. Phase I metabolites (e.g., hydroxylation at the piperidine ring) are identified via high-resolution mass spectrometry (HRMS). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes responsible for degradation. Comparative studies with deuterated analogs (e.g., deuteration at labile C-H bonds) can enhance metabolic stability .

Methodological Considerations

- Synthetic Optimization : Use continuous flow reactors to improve reaction scalability and reduce side products (e.g., over-alkylation) .

- Analytical Validation : Employ 2D NMR (HSQC, HMBC) to confirm regiochemistry of substitution .

- Biological Assays : Include positive controls (e.g., known receptor agonists/antagonists) and validate findings across multiple cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.